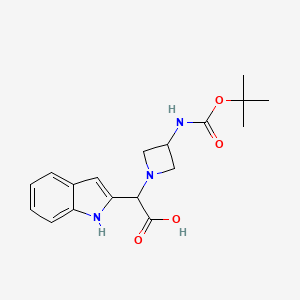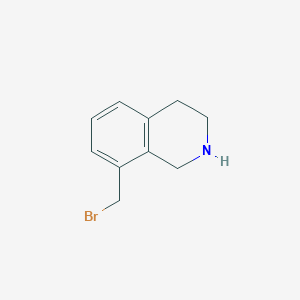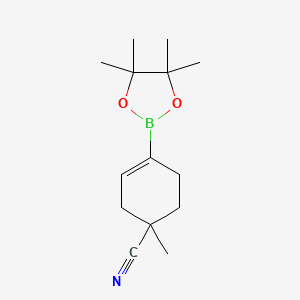![molecular formula C9H9N3O2 B12976626 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Preparation Methods
The synthesis of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors . The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, including the formation of intermediate compounds that are subsequently converted to the target molecule through cyclization and functional group modifications .
Chemical Reactions Analysis
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .
Comparison with Similar Compounds
2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor that also contains a pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug that features a pyrrolo[2,1-f][1,2,4]triazine moiety.
These compounds share structural similarities but differ in their specific applications and molecular targets, highlighting the versatility and uniqueness of the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-5-8-3-2-7(4-9(13)14)12(8)11-6/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
KPUAZWHLIQIRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2CC(=O)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)




![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)






![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
